

mechanism of action of Monohexyl Phthalate

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Compound of Interest

Compound Name: Monohexyl Phthalate

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An In-Depth Technical Guide on the Core Mechanism of Action of **Monohexyl Phthalate**

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Monohexyl phthalate (MHP), primarily in the form of its well-studied isomer mono-(2-ethylhexyl) phthalate (MEHP), is the active metabolite of the ubiquitous plasticizer di(2-ethylhexyl) phthalate (DEHP). Recognized as a potent endocrine-disrupting chemical (EDC), MEHP exerts significant toxicological effects on multiple biological systems, with the reproductive system being a primary target. This technical guide provides a comprehensive overview of the core mechanisms of action of MEHP, detailing its interaction with nuclear receptors, disruption of steroidogenesis, induction of cellular stress, and modulation of critical signaling pathways. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and complex molecular pathways are visualized to offer a thorough resource for the scientific community.

Core Mechanisms of Action

MEHP's toxicity is multifaceted, stemming from its ability to interfere with hormonal signaling, cellular metabolism, and gene expression. The primary mechanisms are detailed below.

Endocrine Disruption: Anti-Androgenic and Anti-Estrogenic Effects

MEHP is a well-established anti-androgenic compound. It does not typically act as a direct antagonist to the androgen receptor (AR) in all systems; instead, its effects are often mediated by disrupting androgen synthesis.[1] In vivo studies in male rats have shown that exposure to MEHP's parent compound, DEHP, leads to decreased weights of androgen-dependent tissues like the ventral prostate and seminal vesicles.[1][2] Furthermore, human studies have correlated high urinary MEHP concentrations with significantly lower blood testosterone levels.[1]

MEHP also exhibits anti-estrogenic properties. Unlike its anti-androgenic action, the anti-estrogenic effect appears to be directly mediated through the estrogen receptor (ER).[1]

Inhibition of Steroidogenesis

A primary mechanism of MEHP's reproductive toxicity is the potent inhibition of steroid hormone biosynthesis in the gonads of both sexes.[3][4][5][6][7]

- In Leydig Cells: MEHP significantly suppresses testosterone production.[6][8][9][10] This inhibition occurs through the downregulation of the Steroidogenic Acute Regulatory (StAR) protein, which is the rate-limiting step in steroidogenesis—the transport of cholesterol into the mitochondria.[3][5][7][8] MEHP also reduces the expression and activity of key steroidogenic enzymes, including cytochrome P450 side-chain cleavage (P450_{scc}), 3 β -hydroxysteroid dehydrogenase (3 β -HSD), and 17 β -hydroxysteroid dehydrogenase (17 β -HSD).[11] The effect can be biphasic, with low concentrations of MEHP sometimes stimulating androgen production through the generation of reactive oxygen species (ROS), while higher concentrations are inhibitory.[11]
- In Ovarian Granulosa and Follicular Cells: MEHP disrupts female reproductive function by inhibiting estradiol production.[4][12] It achieves this by decreasing the mRNA levels of crucial enzymes like aromatase, 17 α -hydroxylase-17,20-desmolase, and 17 β -hydroxysteroid dehydrogenase in antral follicles.[4] This leads to reduced follicle growth and accelerated early folliculogenesis, potentially depleting the ovarian reserve.[4]

Activation of Peroxisome Proliferator-Activated Receptors (PPARs)

MEHP is a known activator of Peroxisome Proliferator-Activated Receptors, particularly PPAR α and PPAR γ .^{[13][14][15][16][17]} This interaction is central to many of its toxicological effects.

- **PPAR α Activation:** In the liver, PPAR α activation by MEHP is linked to hepatocarcinogenesis in rodents.^{[13][15]} In the ovary, PPAR α -dependent mechanisms contribute to the inhibition of aromatase expression and the induction of the estradiol-metabolizing enzyme 17 β -HSD IV.^[18]
- **PPAR γ Activation:** MEHP's activation of PPAR γ has diverse consequences. In breast cancer cells, this can lead to an inhibition of cell proliferation.^{[13][14]} In the placenta, PPAR γ is crucial for the differentiation of cytotrophoblasts into syncytiotrophoblast, and MEHP disrupts this process in a U-shaped dose-response manner.^[19] MEHP also acts as a selective PPAR γ modulator, promoting adipogenesis by recruiting a specific subset of coregulators.^{[20][21]}

Sertoli Cell Toxicity

Sertoli cells are a primary target for MEHP in the testis.^{[22][23]} MEHP-induced injury to Sertoli cells disrupts their crucial supportive role for developing germ cells. This leads to increased detachment of germ cells from the Sertoli cell monolayer, a key event in testicular atrophy.^[24] Mechanistically, MEHP affects Sertoli cell metabolism by decreasing cellular ATP, inhibiting mitochondrial succinate dehydrogenase, and stimulating lactate production.^{[23][25]} It also causes a rapid collapse of the vimentin filament network within Sertoli cells, disrupting their structural integrity and ability to support spermatogenesis.^[26]

Placental Cell Disruption and Oxidative Stress

In placental cells, MEHP induces significant changes in gene expression, many of which are dependent on concentration and fetal sex.^{[27][28]} It can induce oxidative stress, leading to increased generation of reactive oxygen species (ROS), oxidative DNA damage, and apoptosis.^[29] Notably, MEHP upregulates the expression of prostaglandin-endoperoxide synthase 2 (PTGS2 or COX-2), an enzyme implicated in the initiation of labor, suggesting a potential mechanism for phthalate-associated adverse pregnancy outcomes.^[29]

Data Presentation: Quantitative Effects of MEHP

The following tables summarize key quantitative data from in vitro studies on the effects of Mono-(2-ethylhexyl) phthalate.

Table 1: Receptor-Mediated Activities and Cytotoxicity

| Parameter | System/Assay | Value | Reference |
|--|-----------------------------------|---------|-----------|
| Anti-Estrogenic Activity (IC ₅₀) | Yeast Estrogen Screen (YES) Assay | 125 µM | [1] |
| Anti-Androgenic Activity (IC ₅₀) | Yeast Androgen Screen (YAS) Assay | 736 µM | [1] |
| PPARα Activation (EC ₅₀) - mouse | COS Cell Transfection Assay | 0.6 µM | [15] |
| PPARα Activation (EC ₅₀) - human | COS Cell Transfection Assay | 3.2 µM | [15] |
| PPARγ Activation (EC ₅₀) - mouse | COS Cell Transfection Assay | 10.1 µM | [15] |
| PPARγ Activation (EC ₅₀) - human | COS Cell Transfection Assay | 6.2 µM | [15] |

| Cytotoxicity (Significant Effect) | Yeast Cell Viability Assay | > 1.0 mM |[1] |

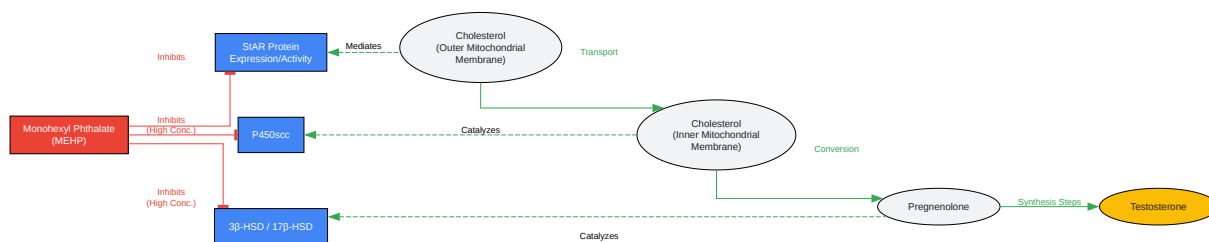
Table 2: Effects on Gene and Protein Expression

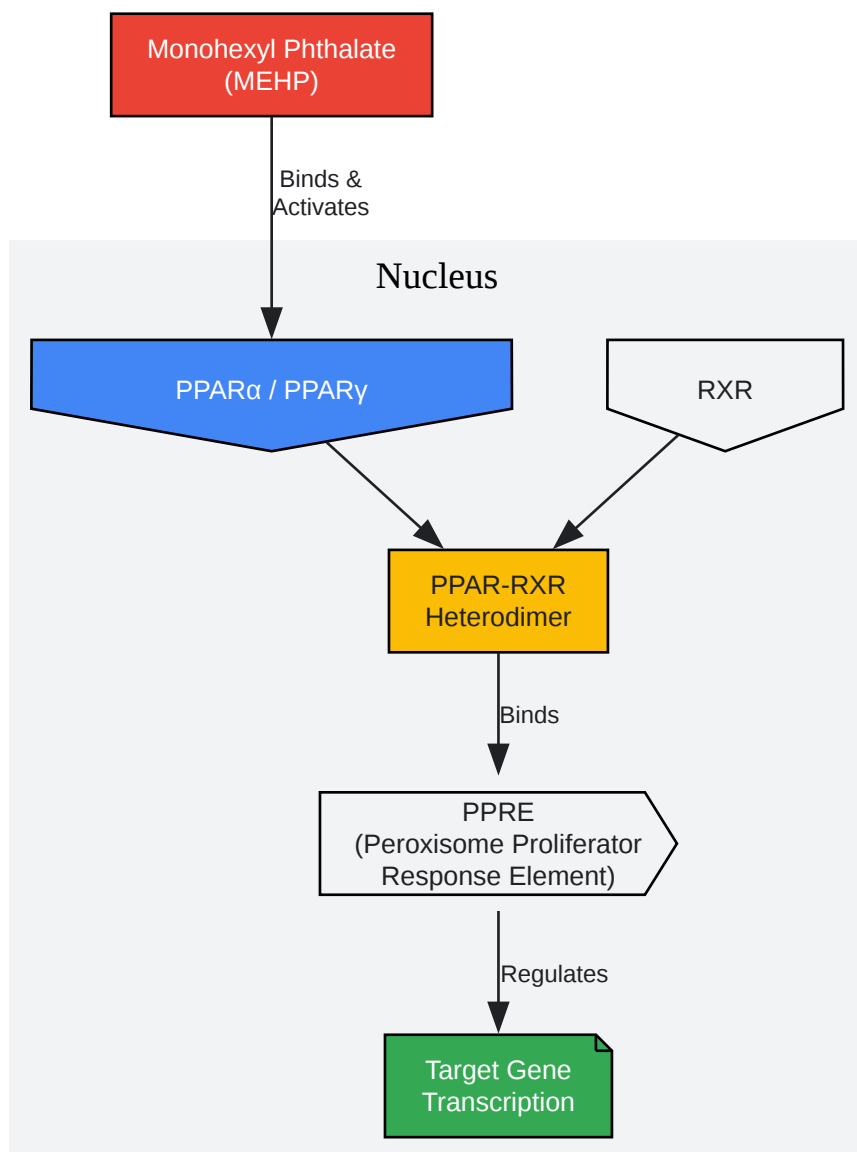
| Target | Cell Type / System | MEHP Concentration | Effect | Reference |
|--------------------|-----------------------------|---------------------|--------------------------|-----------|
| StAR Protein | Leydig Cell Progenitors | 250 μ M | 11-fold increase (basal) | [3] |
| StAR Protein | Immature Granulosa Cells | 250 μ M | 4-fold increase (basal) | [3] |
| StAR Protein | hCG-stimulated Leydig Cells | 250 μ M | Decreased expression | [5] |
| Aromatase mRNA | Mouse Antral Follicles | 0.1 - 10 μ g/ml | Decreased levels | [4] |
| PTGS2 (COX-2) mRNA | HTR-8/SVneo Placental Cells | 90 - 180 μ M | Significant induction | [29] |
| TIMP-1 Expression | HTR-8/SVneo Placental Cells | 90 - 180 μ M | Increased expression | [27] |

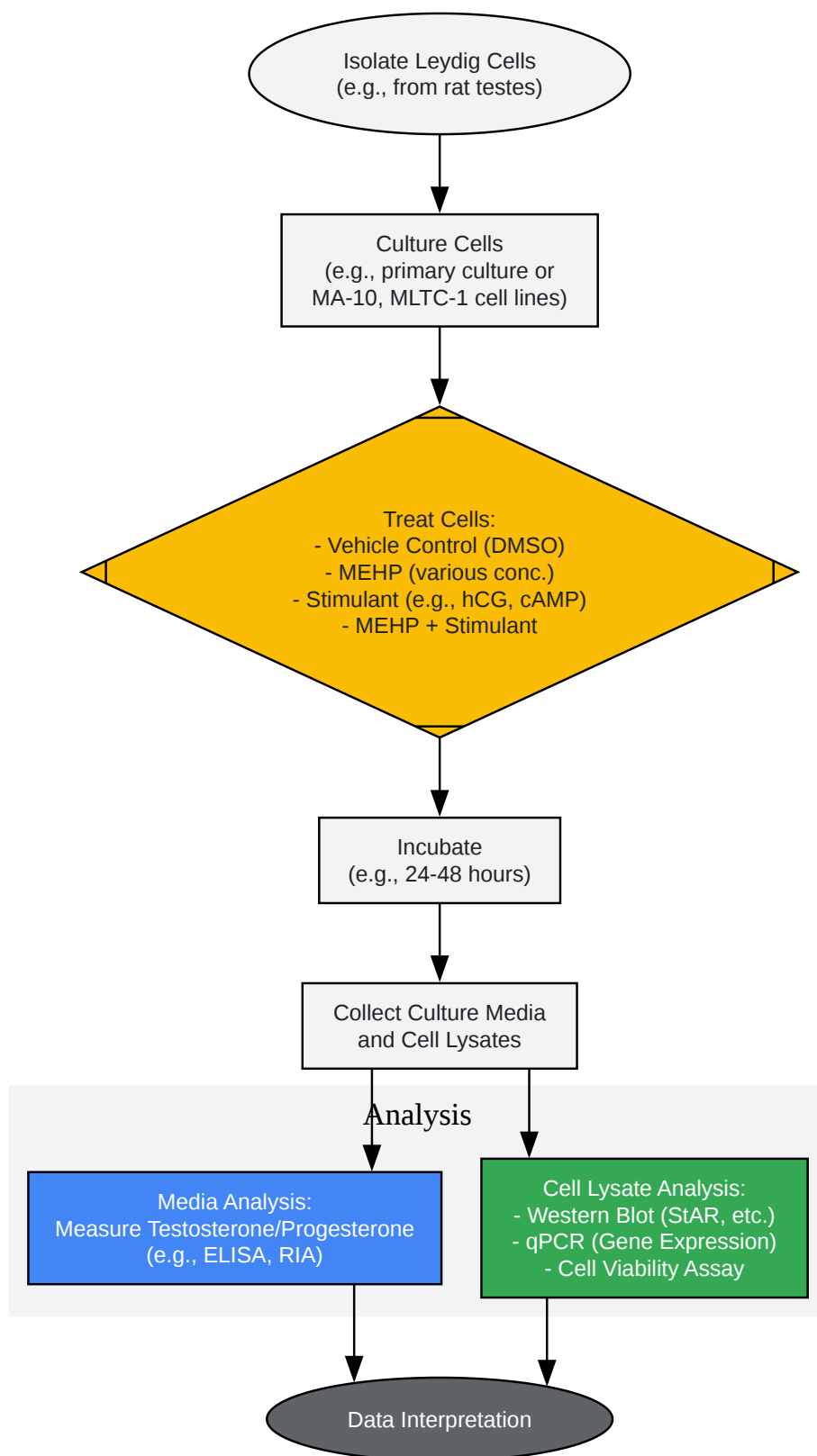
| MMP9 Expression | HTR-8/SVneo Placental Cells | 180 μ M | Decreased expression |[27] |

Mandatory Visualizations: Signaling Pathways and Workflows

Signaling Pathways







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